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Introduction

Rubrolone is a complex heterocyclic pigment produced by various species of actinomycetes,
notably Streptomyces echinoruber and Dactylosporangium vinaceum.[1][2] Its intricate
pentacyclic structure, featuring a pyrano-furo-azuleno-pyridine core, has been a subject of
interest for its unique chemical architecture and potential biological activities. The definitive
structure of Rubrolone was first elucidated by Schiiep et al. in 1978 through single-crystal X-
ray analysis of a derivative.[1] This technical guide provides a comprehensive overview of the
spectroscopic techniques used to characterize the Rubrolone structure, presenting available
guantitative data and outlining the experimental protocols integral to its analysis.

Chemical Structure

The systematic name for Rubrolone is 8(R),9(R),10(S),10a(R)-tetrahydro-9,10,10a,11-
tetrahydroxy-3,8-dimethyl-1-propyl-6aH(S)-pyrano[2",3":5',4]furo[2',3".5,6]azuleno[2,3-
c]pyridine-5,13-dione.[1] Its molecular formula is C23H23NOs, with a monoisotopic mass of
441.1424 g/mol .[3]

Spectroscopic Characterization Data

The following tables summarize the key spectroscopic data for the characterization of
Rubrolone. Due to the limited availability of the complete original spectroscopic data in publicly
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accessible literature, this guide synthesizes information from various sources and provides

typical range values for the functional groups present in the Rubrolone molecule.

Table 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy Data for Rubrolone

Detailed experimental *H and 3C NMR data for the parent Rubrolone molecule is not

extensively available in the public domain. The following are predicted chemical shift ranges

based on the known structure and data from closely related analogues.

1H NMR (Predicted)

13C NMR (Predicted)

Chemical Shift () ppm Signal Type
8.0-9.0 Singlet
6.5-75 Multiplet
40-55 Multiplet
25-4.0 Multiplet
0.9-25 Multiplet

Table 2: Mass Spectrometry (MS) Data for Rubrolone

Technique

lonization Mode Observed m/z Interpretation

High-Resolution Mass
Spectrometry (HRMS)

[M+H]* (Calculated for
Electrospray (ESI) 442.1497 C23H24NOs*:
442.1496)

464.1316

[M+Na]* (Calculated
for C23H23NNaOs*:
464.1316)

Table 3: Infrared (IR) Spectroscopy Data for Rubrolone
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Functional Group

Wavenumber (cm~1) Intensity _
Assignment
3600 - 3200 Broad, Strong O-H stretch (alcohols, phenols)
3000 - 2850 Medium C-H stretch (aliphatic)
C=0 stretch (ketones,
1700 - 1630 Strong ]
quinones)
1600 - 1450 Medium C=C stretch (aromatic/olefinic)
C-O stretch (alcohols, ethers,
1300 - 1000 Strong

esters)

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

for Rubrolone
Solvent Amax (nm) Interpretation

T — TT* transitions in the

conjugated chromophore
Methanol 500 - 550 )

system, responsible for the red

color.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of Rubrolone are outlined
below. These are generalized procedures based on common practices for the characterization
of natural products.

Sample Preparation

Rubrolone is typically extracted from the fermentation broth of the producing microorganism
using a suitable organic solvent such as ethyl acetate or chloroform. The crude extract is then
subjected to various chromatographic techniques, including column chromatography (using
silica gel or Sephadex) and high-performance liquid chromatography (HPLC), to isolate and
purify the compound. The purified Rubrolone is dried to a constant weight before
spectroscopic analysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

» Solvent: Deuterated solvents such as deuterated chloroform (CDCls), deuterated methanol
(CDs0OD), or deuterated dimethyl sulfoxide (DMSO-ds) are used to dissolve the purified
Rubrolone.

» 1H NMR: Proton NMR spectra are acquired to determine the number and types of protons
and their connectivity.

e 13C NMR: Carbon-13 NMR spectra are obtained to identify the number and types of carbon
atoms.

e 2D NMR: Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy),
HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple
Bond Correlation), are performed to establish the complete connectivity of the molecule's
carbon and proton framework.

Mass Spectrometry (MS)

e Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with
an electrospray ionization (ESI) source is commonly employed.

o Sample Introduction: The purified Rubrolone, dissolved in a suitable solvent like methanol or
acetonitrile, is introduced into the mass spectrometer.

o Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to
determine the accurate mass of the molecular ion and to study its fragmentation patterns.
This data is crucial for confirming the molecular formula.

Infrared (IR) Spectroscopy

 Instrumentation: A Fourier-transform infrared (FTIR) spectrophotometer is used.

o Sample Preparation: A small amount of the purified Rubrolone is mixed with potassium
bromide (KBr) powder and pressed into a thin pellet. Alternatively, a solution of the
compound can be cast as a thin film on a salt plate (e.g., NaCl or KBr).
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» Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm~3, providing
information about the various functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

 Instrumentation: A UV-Vis spectrophotometer is used.

e Sample Preparation: A dilute solution of purified Rubrolone is prepared in a UV-transparent
solvent, typically methanol or ethanol.

» Data Acquisition: The absorbance spectrum is recorded over a wavelength range of
approximately 200-800 nm to identify the wavelengths of maximum absorbance (Amax),
which are characteristic of the chromophore system.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
Rubrolone.
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Caption: Workflow for the isolation and spectroscopic characterization of Rubrolone.

Conclusion

The spectroscopic characterization of Rubrolone relies on a combination of powerful analytical
techniques. While the complete, experimentally determined spectroscopic dataset for the
parent molecule is not readily available in a single public source, the collective information from
various studies on Rubrolone and its analogues, combined with foundational spectroscopic
principles, allows for a comprehensive understanding of its complex structure. This guide
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serves as a foundational resource for researchers engaged in the study of this unique natural
product, providing a framework for its identification and further investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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